Product packaging for Aida protein(Cat. No.:CAS No. 141442-92-4)

Aida protein

Cat. No.: B1177497
CAS No.: 141442-92-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The AIDA Protein (Axin interactor, dorsalization-associated) is a key regulatory factor involved in multiple signaling pathways and biological processes. It was initially identified for its role in embryonic development, where it binds to the scaffold protein Axin and acts as a ventralizing factor by disrupting Axin homodimerization, thereby inhibiting the Axin-mediated activation of the JNK pathway . Research in model organisms indicates that AIDA is a cytoplasmic protein that also localizes to mitochondrial outer membranes. Studies in mice have shown it plays a critical role in intestinal fat absorption and adaptive thermogenesis in brown adipose tissue . More recent investigations in fish (Schizothorax prenanti) have demonstrated that the this compound can promote appetite by influencing hypothalamic neuropeptides and regulates hepatic glycolipid metabolism, reducing lipid and glycogen deposition in the liver . In the context of neurodevelopment, the protein encoded by the ANKS1B gene, also known as AIDA-1, is enriched at neuronal synapses and is crucial for synaptic plasticity. Haploinsufficiency of the ANKS1B gene is linked to a neurodevelopmental syndrome, and studies in mouse models reveal that AIDA-1 deficiency in oligodendrocytes impairs maturation, myelination, and Rac1 function, leading to deficits in social behaviors . This product is intended for research purposes only, such as investigating Wnt/JNK signaling cascades, metabolic regulation, and neural development and function. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

141442-92-4

Molecular Formula

C8H12N2O3

Synonyms

Aida protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Protein Organism Length (aa) Key Domains Post-Translational Modifications
AIDA Mammals 306 C2 domains, coiled-coil 4 glycosylation, 29 phosphorylation
AIDA-I E. coli 5 isoforms Autotransporter domain Heptosylation by Aah enzyme
CALN1 Mammals ~1,200 C2 domains, kinase motifs Phosphorylation
Acrp30 Mammals 244 Collagen-like, globular C1q Oligomerization

Key Insights :

  • AIDA shares C2 domains with CALN1, enabling cytoskeletal interactions, but differs in overall structure and function .
  • Bacterial AIDA-I utilizes autotransporter domains for surface localization, distinct from mammalian AIDA’s intracellular roles .

Functional Roles

Protein Primary Function Mechanism
AIDA Adaptive thermogenesis Phosphorylation-dependent UCP1 activation
AIDA-I Bacterial adhesion Mediates host cell binding via heptosylated surface display
CALN1 Cytoskeleton regulation C2 domain-mediated membrane trafficking
Acrp30 Energy homeostasis Insulin-sensitizing adipokine

Key Insights :

  • AIDA’s thermogenic role contrasts with AIDA-I’s pathogenic function, highlighting evolutionary divergence .
  • CALN1 and AIDA both regulate cytoskeletal dynamics but via distinct pathways (kinase vs. phosphorylation) .

Tissue/Cellular Expression

Protein Expression Site Regulation
AIDA Adipocytes, kidney, BAT Upregulated during adipocyte differentiation
AIDA-I Bacterial outer membrane Induced under virulence conditions
CALN1 Pre-B lymphocytes, brain Downregulated in pre-B ALL
Acrp30 Adipocytes, serum Insulin-enhanced secretion

Key Insights :

  • AIDA and Acrp30 are adipocyte-enriched but serve divergent roles (thermogenesis vs. metabolic regulation) .
  • AIDA-I’s membrane localization contrasts with mammalian AIDA’s cytoplasmic/nuclear roles .

Interaction Partners

Protein Interactors Biological Process
AIDA CALN1, UCP1, STAT3 Thermogenesis, cytoskeletal dynamics
AIDA-I Aah, host cell receptors Bacterial adhesion
CALN1 AIDA, microtubules Vesicle trafficking
Acrp30 Insulin receptors, complement system Glucose metabolism, inflammation

Key Insights :

  • AIDA-CALN1 interactions suggest shared roles in cytoskeletal organization, distinct from AIDA-I’s host-pathogen interactions .

Research Findings

Mammalian AIDA in Thermogenesis :

  • Phosphorylation at S161 enhances UCP1 activation, critical for cold-induced thermogenesis in BAT .
  • AIDA-KO mice exhibit impaired adaptive thermogenesis, underscoring its metabolic importance .

Bacterial AIDA-I in Pathogenesis: AIDA-I’s heptosylation by Aah is essential for adhesion, enabling E. coli colonization in pigs and humans . Structural similarity between porcine and human AIDA-I raises zoonotic transmission concerns .

AIDA in Disease Contexts :

  • Downregulation of AIDA in pre-B ALL correlates with disrupted STAT3 signaling, implicating it in leukemogenesis .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Aida protein?

To study this compound, employ biophysical techniques such as surface plasmon resonance (SPR) for kinetic interaction analysis, circular dichroism (CD) for secondary structure determination, and analytical size-exclusion chromatography (SEC) for assessing oligomeric states. Integrate these with biochemical assays (e.g., ELISA, flow cytometry) to correlate structural features with functional outcomes .

Q. How can researchers validate this compound's role in cytoskeletal organization and vesicle trafficking?

Use gene knockdown/knockout models combined with immunofluorescence microscopy to visualize this compound localization in microtubules and cytokinetic bridges. Pair this with co-immunoprecipitation (Co-IP) to identify interaction partners like CALN1 and STAP-2, which are implicated in cytoskeletal dynamics .

Q. What are common experimental challenges in studying this compound's interactions with signaling pathways like JAK/STAT?

Key challenges include low endogenous expression levels and transient interaction kinetics. Address these by using overexpression systems (e.g., mammalian cell lines) and real-time SPR assays to capture weak or dynamic binding events. Validate findings with pathway-specific inhibitors (e.g., STAT3/5 inhibitors) .

Q. How should researchers approach functional annotation of this compound's C2 domains?

Perform mutagenesis studies targeting conserved residues in C2 domains, followed by biophysical assays (e.g., DLS for aggregation analysis) and cell-based assays (e.g., calcium-dependent membrane binding). Compare results to known C2 domain-containing proteins to infer functional parallels .

Q. What quality control steps are critical for recombinant this compound production?

Ensure purity (>95%) via SDS-PAGE and HPLC , confirm folding integrity with CD spectroscopy , and validate bioactivity using cell-based assays (e.g., cytokine secretion assays). Monitor aggregation tendencies with dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational models address data scarcity in predicting this compound's interaction networks?

Leverage transfer learning from pre-trained protein language models (e.g., AlphaFold, ESMFold) to predict binding interfaces. Augment sparse experimental data with homology modeling and molecular dynamics simulations to infer interaction kinetics .

Q. What strategies resolve contradictions between computational predictions and empirical data for this compound's antigen-binding sites?

Adopt a multi-modal validation pipeline : (1) Use cryo-EM or X-ray crystallography to resolve disputed structural regions; (2) Cross-validate SPR-derived binding kinetics with isothermal titration calorimetry (ITC) ; (3) Integrate deep mutational scanning to assess variant impacts .

Q. How can multi-omics data improve understanding of this compound's role in pre-B cell acute lymphoblastic leukemia (ALL)?

Combine RNA-seq (to identify co-expressed genes like FGF19), phosphoproteomics (to map JAK/STAT activation), and CRISPR screens (to assess functional dependencies). Use ARACNE network analysis to infer regulatory interactions between Aida and oncogenic pathways .

Q. What advanced techniques quantify soluble aggregates of this compound at high concentrations?

Utilize sedimentation velocity analytical ultracentrifugation (SV-AUC) with advanced interference detection arrays (AIDA detectors) . This method enables real-time monitoring of aggregation kinetics at concentrations up to 150 g/L, overcoming limitations of traditional SEC or DLS .

Q. How can modular computational frameworks improve this compound's structural-functional predictions in antibody engineering?

Integrate graph neural networks (GNNs) to model antigen-antibody interfaces, focusing on surface epitopes. Train models on hybrid datasets combining SPR kinetics , structural alphabets , and evolutionary coupling data to enhance prediction accuracy despite limited paired data .

Methodological Considerations

  • Data Integration : Cross-reference SPR, CD, and SEC data with computational predictions to resolve structural ambiguities .
  • Contradiction Analysis : Prioritize orthogonal validation (e.g., SPR + ITC) when kinetic parameters conflict with structural models .
  • Ethical Compliance : For disease-related studies, ensure protocols adhere to FDA guidelines for multiplex assay validation (e.g., pre-specified software algorithms for data interpretation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.